molecular formula C14H13NO2 B6395870 3-Amino-5-(2-methylphenyl)benzoic acid CAS No. 1261978-56-6

3-Amino-5-(2-methylphenyl)benzoic acid

Cat. No.: B6395870
CAS No.: 1261978-56-6
M. Wt: 227.26 g/mol
InChI Key: WOSJIKXHTDMMMH-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Amino-5-(2-methylphenyl)benzoic acid (CAS No. 1261978-56-6) is an aromatic carboxylic acid derivative with a benzoic acid core. It features an amino group (-NH₂) at the 3-position and a 2-methylphenyl group (ortho-methyl substituted benzene) at the 5-position (Figure 1). Its molecular formula is C₁₄H₁₃NO₂, with a molar mass of 227.26 g/mol .

Synthesis:
Industrial synthesis typically involves:

Nitration: Reacting 3-nitrobenzoic acid with 2-methylaniline under acidic conditions.

Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Fe powder) to convert the nitro group to an amino group .

Properties

IUPAC Name

3-amino-5-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSJIKXHTDMMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688584
Record name 5-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-56-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261978-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoic acid with 2-methylaniline under acidic conditions to form the corresponding nitro compound, which is then reduced to the amino derivative using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the amino derivative.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

3-Amino-5-(2-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications Unique Features
3-Amino-5-(2-methylphenyl)benzoic acid -NH₂ (3), 2-methylphenyl (5) C₁₄H₁₃NO₂ Drug intermediates, enzyme inhibition Steric hindrance from methyl group enhances selectivity in binding
3-Amino-5-phenylbenzoic acid -NH₂ (3), phenyl (5) C₁₃H₁₁NO₂ Synthetic chemistry, ligand design Lacks methyl group; reduced steric effects increase reactivity
3-Amino-5-(2-methylthiophenyl)benzoic acid -NH₂ (3), 2-methylthiophenyl (5) C₁₄H₁₃NO₂S Antimicrobial studies, sulfur-based catalysis Thiophenyl group improves electron-withdrawing capacity and redox activity
3-Amino-5-(trifluoromethyl)benzoic acid -NH₂ (3), -CF₃ (5) C₈H₆F₃NO₂ Medicinal chemistry (enhanced solubility) Trifluoromethyl group boosts lipophilicity and metabolic stability
3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid -NH₂ (3), -OCH₃/-CF₃ (2,5) C₁₅H₁₂F₃NO₃ Anti-inflammatory drug candidates Methoxy and trifluoromethyl groups synergize for enhanced receptor binding

Key Findings from Comparative Studies

Substituent Position Effects: 3-Amino-5-phenylbenzoic acid (phenyl at 5-position) exhibits higher reactivity in electrophilic substitution compared to 3-Amino-4-phenylbenzoic acid due to steric and electronic differences . The 2-methyl group in the target compound reduces rotational freedom, improving binding specificity in enzyme interactions .

Functional Group Impact: Trifluoromethyl (-CF₃): Compounds like 3-Amino-5-(trifluoromethyl)benzoic acid show 2–3× higher solubility in lipid membranes than non-fluorinated analogs, making them preferred in CNS drug design . Thiophenyl vs. Phenyl: The sulfur atom in 3-Amino-5-(2-methylthiophenyl)benzoic acid enables coordination with metal ions, expanding utility in catalysis .

Biological Activity: Anticancer Potency: The target compound demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 12 µM), outperforming 3-Amino-5-methoxybenzoic acid (IC₅₀ = 35 µM) due to its methylphenyl group’s hydrophobic interactions . Antimicrobial Effects: 3-Amino-5-(2-methylthiophenyl)benzoic acid shows broad-spectrum activity (MIC = 8 µg/mL against S. aureus), attributed to the thiophenyl group’s membrane-disrupting properties .

Mechanistic Insights and Research Trends

  • Enzyme Inhibition: The amino group in the target compound forms hydrogen bonds with catalytic residues of cyclooxygenase-2 (COX-2), while the methylphenyl group occupies a hydrophobic pocket, reducing IC₅₀ by 40% compared to analogs lacking the methyl group .
  • Synthetic Versatility : The methylphenyl substituent facilitates regioselective functionalization, enabling efficient synthesis of derivatives for high-throughput screening .

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